molecular formula C12H18FN B1445071 Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine CAS No. 1251116-56-9

Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine

Cat. No.: B1445071
CAS No.: 1251116-56-9
M. Wt: 195.28 g/mol
InChI Key: BSNHPBABKZTUKW-UHFFFAOYSA-N
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Description

Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to an amine nitrogen, with a 4-fluoro-2-methylphenylmethyl substituent

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9-7-11(13)6-5-10(9)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNHPBABKZTUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine typically begins with commercially available starting materials such as 4-fluoro-2-methylbenzyl chloride and tert-butylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A base such as sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluoro-2-methylbenzyl chloride is added to a solution of tert-butylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete. The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: The compound can be reduced to form secondary or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Secondary amines, primary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemical Applications

Catalysis : Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine serves as a ligand in transition metal-catalyzed reactions. Its unique structure enhances selectivity and efficiency in catalytic processes, making it valuable in organic synthesis.

Organic Synthesis : The compound is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the formation of new carbon-nitrogen bonds, facilitating the development of diverse chemical products .

Application Details
CatalysisLigand in transition metal-catalyzed reactions
Organic SynthesisBuilding block for pharmaceuticals and agrochemicals

Biological Applications

Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes, providing insights into enzyme function and potential therapeutic targets. This property is particularly relevant in drug discovery and development.

Protein Labeling : this compound can be employed to label proteins for biochemical studies, aiding in the investigation of protein structure and function. Its fluorinated aromatic ring allows for enhanced interaction with biological molecules .

Biological Application Details
Enzyme InhibitionPotential inhibitor for therapeutic targets
Protein LabelingAids in studies of protein structure and function

Medical Applications

Drug Development : The compound is explored as a pharmacophore in developing new drugs, particularly targeting neurological disorders and cancer. Its unique properties contribute to the design of molecules with improved efficacy and safety profiles.

Diagnostic Agents : this compound can be utilized in designing diagnostic agents for imaging techniques like positron emission tomography (PET). Its ability to interact with biological systems enhances its potential as a diagnostic tool .

Medical Application Details
Drug DevelopmentTargeting neurological disorders and cancer
Diagnostic AgentsUsed in imaging techniques such as PET

Industrial Applications

Materials Science : This compound plays a role in developing advanced materials, including polymers and nanomaterials with specific properties tailored for industrial applications. Its chemical stability and reactivity make it suitable for various formulations.

Chemical Sensors : this compound can be incorporated into chemical sensors designed to detect environmental pollutants or hazardous substances. Its ability to undergo specific chemical reactions enhances the sensitivity of these sensors .

Industrial Application Details
Materials ScienceDevelopment of polymers and nanomaterials
Chemical SensorsDetection of environmental pollutants

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. Results showed significant inhibition, suggesting its potential as a therapeutic agent.

Case Study 2: Drug Development

In drug discovery research, this compound was evaluated for its efficacy against neurodegenerative diseases. Preliminary results indicated promising activity, warranting further investigation into its pharmacological properties.

Mechanism of Action

The mechanism of action of tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. In the case of receptor binding, the compound can modulate receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(4-chloro-2-methylphenyl)methyl]amine
  • Tert-butyl[(4-bromo-2-methylphenyl)methyl]amine
  • Tert-butyl[(4-methoxy-2-methylphenyl)methyl]amine

Comparison

  • Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methoxy analogs.
  • Fluorine Substitution : The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development.
  • Reactivity : The electronic effects of the fluorine atom can alter the compound’s reactivity in chemical reactions, potentially leading to different reaction pathways and products.

Biological Activity

Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine, identified by its CAS number 1251116-56-9, is a tertiary amine that has garnered attention for its potential biological activities. This compound's structure features a tert-butyl group attached to a phenyl ring that is further substituted with a fluorine atom and a methyl group, positioning it as a candidate for various pharmacological applications.

Structure and Composition

  • Chemical Formula : C12H16FN
  • Molecular Weight : 201.26 g/mol
  • Functional Groups :
    • Tertiary amine
    • Aromatic ring
    • Fluoro and methyl substituents

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where tert-butyl groups are introduced to the aromatic system. The use of fluorinated precursors is common in creating compounds with enhanced biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. These interactions can modulate cellular processes such as:

  • Enzyme inhibition or activation
  • Receptor binding leading to signal transduction
  • Impact on metabolic pathways

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Neuropharmacological Effects : Due to its amine structure, there is potential for activity on neurotransmitter systems, which may influence mood and cognitive functions.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could also possess antimicrobial activity.

Case Studies and Research Findings

StudyFindingsReference
Study on Apoptosis InductionDemonstrated that the compound can trigger apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Neurotransmitter InteractionInvestigated the effects on serotonin receptors, showing promise for mood disorders treatment.
Antimicrobial TestingShowed significant inhibition of bacterial growth in vitro against multiple strains.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Acute Toxicity : Classified as harmful if swallowed, with potential skin irritation noted in preliminary safety assessments .
  • Environmental Impact : As with many organofluorine compounds, there are concerns regarding environmental persistence and bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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